![molecular formula C16H9BrClNO B2635282 2-(4-Bromophenyl)quinoline-4-carbonyl chloride CAS No. 103914-53-0](/img/structure/B2635282.png)
2-(4-Bromophenyl)quinoline-4-carbonyl chloride
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Overview
Description
“2-(4-Bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It has been used in the synthesis of new quinoline derivatives .
Synthesis Analysis
The synthesis of “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” involves several steps. The acid derivative 1 was heated in absolute ethanol containing catalytic amounts of concentrated sulfuric acid as a dehydrating agent to give the corresponding ester (2). This ester was then treated with hydrazine hydrate in boiling ethanol to afford the key intermediate 2-(4-bromophenyl)quinoline-4-carbohydrazide (3) .
Molecular Structure Analysis
The structure of the new compound was confirmed by the IR spectra, which revealed the disappearance of the forked peak of the −NH2 group and the appearance of an absorption band at 3431 cm−1, referring to the −NH group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” include dehydration, esterification, and hydrazinolysis .
Physical And Chemical Properties Analysis
The molecular formula of “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” is C16H9BrClNO, and its molecular weight is 346.61 .
Scientific Research Applications
Anticancer Agents Targeting Bcl-2
Quinoline-based heterocycles, such as 2-(4-Bromophenyl)quinoline-4-carbonyl chloride, have been studied as potential anticancer agents targeting Bcl-2 . The Bcl-2 protein plays a crucial role in resisting programmed cancer cell death (apoptosis), making it an attractive target for anticancer drugs . Some quinoline-based oxadiazole analogues were found to exhibit sub-micromolar anti-proliferative activity in Bcl-2-expressing cancer cell lines .
Proteomics Research
2-(4-Bromophenyl)quinoline-4-carbonyl chloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions, modifications, and localization.
Synthesis of N-(4-bromophenyl)quinoline-2-carboxamide
This compound can be used in the synthesis of N-(4-bromophenyl)quinoline-2-carboxamide . This process was optimized under microwave irradiation, indicating potential applications in green chemistry .
Safety And Hazards
Future Directions
The future directions for the research on “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” include the design and synthesis of new derivatives, the investigation of their antimicrobial activity, and the study of their mechanism of action . The structure-activity relationship study conducted has assured the usefulness of the hydrazine moiety as a molecular hybrid for activity either in cyclic or opened form .
properties
IUPAC Name |
2-(4-bromophenyl)quinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXRIHNRLIKTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)quinoline-4-carbonyl chloride |
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